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molecular formula C8H6O5 B1202320 2-carboperoxybenzoic acid CAS No. 2311-91-3

2-carboperoxybenzoic acid

Cat. No. B1202320
M. Wt: 182.13 g/mol
InChI Key: GLVYLTSKTCWWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132560B2

Procedure details

Deionized water (125 ml), Na2CO3 (31.0 g, 0.25 mol) and 35% H2O2 (29.15 g, 0.3 mol) are successively charged in a 500 ml four-neck flask, and the mixture was stirred in a dry ice-methanol bath at −5° C.–0° C. Thereto was added phthalic anhydride (37.0 g, 0.25 mol) and the mixture was stirred for 30 min. The bath was removed, ethyl acetate (100 ml) was added to the mixture, and the reaction system was neutralized in a solution obtained by diluting 98% H2SO4 (15 ml) with deionized water (50 ml). After partitioning, the aqueous layer was extracted with ethyl acetate (60 ml). The obtained organic layer (0.64 g) was taken up and saturated NaI-IPA (isopropyl alcohol) solution (5 ml) and 10% acetic acid-IPA solution (20 ml) were added thereto. The mixture was boiled for 5 min. It was titrated with 0.1N aqueous sodium thiosulfate solution. As a result, mono-perphthalic acid was present in 33.5 g and the yield was 76.9%.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
29.15 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
76.9%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[OH:7][OH:8].[C:9]1(=[O:19])[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.OS(O)(=O)=O>O>[CH:17]1[CH:18]=[C:10]([C:9]([OH:14])=[O:19])[C:11]([C:12]([O:7][OH:8])=[O:13])=[CH:15][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
29.15 g
Type
reactant
Smiles
OO
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in a dry ice-methanol bath at −5° C.–0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The bath was removed
ADDITION
Type
ADDITION
Details
ethyl acetate (100 ml) was added to the mixture
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
After partitioning
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (60 ml)
ADDITION
Type
ADDITION
Details
saturated NaI-IPA (isopropyl alcohol) solution (5 ml) and 10% acetic acid-IPA solution (20 ml) were added

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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